molecular formula C27H25N3O4S B2995493 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-33-5

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2995493
CAS No.: 532970-33-5
M. Wt: 487.57
InChI Key: IHLAMQIWLGCOBY-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound known for its intriguing chemical properties and potential applications in various scientific fields. It consists of several functional groups, including amides, indoles, and benzodioxoles, contributing to its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps:

  • Formation of the indole intermediate: : Starting from an appropriate precursor, an indole structure is synthesized, often involving cyclization reactions.

  • Thioether linkage: : The indole intermediate is reacted with a thiol compound to form the thioether linkage.

  • Benzo[d][1,3]dioxole attachment: : Introduction of the benzo[d][1,3]dioxole moiety, usually through electrophilic substitution.

  • Final coupling: : The final compound is synthesized by coupling the intermediate with 2-methylbenzamide under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, the synthesis might involve more streamlined processes for efficiency and yield optimization. These could include continuous flow reactions, automated synthesis platforms, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

  • Reduction: : Reduction of the nitro groups or carbonyl functionalities can yield amines and alcohols, respectively.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzodioxole ring and the indole nitrogen.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, H2O2

  • Reducing agents: : NaBH4, LiAlH4

  • Coupling reagents: : EDCI, DCC

Major Products

  • Oxindole derivatives: : Resulting from the oxidation of the indole ring.

  • Secondary amines: : Formed from reduction reactions.

  • Substituted benzo[d][1,3]dioxole compounds: : Produced through substitution reactions.

Scientific Research Applications

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has diverse applications across different fields:

  • Chemistry: : Used as a building block for complex molecule synthesis.

  • Biology: : Functions as a probe for studying biochemical pathways involving indole derivatives.

  • Medicine: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Utilized in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

  • Binding to proteins: : It can interact with various proteins, affecting their function.

  • Modulation of enzymatic activity: : Acts as an inhibitor or activator of specific enzymes.

  • Pathway involvement: : Participates in signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(3-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide

  • **N-(2-(3-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-chlorobenzamide

Uniqueness

Compared to similar compounds, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide stands out due to its specific substitution pattern and the unique combination of functional groups, which confer distinctive chemical reactivity and biological activity.

In conclusion: , this compound's intriguing chemical properties and diverse applications make it a significant subject of study in various scientific disciplines. Its detailed synthesis routes, reactive nature, and potential therapeutic uses highlight its importance in research and industry.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S/c1-18-6-2-3-7-20(18)27(32)28-12-13-30-15-25(21-8-4-5-9-22(21)30)35-16-26(31)29-19-10-11-23-24(14-19)34-17-33-23/h2-11,14-15H,12-13,16-17H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAMQIWLGCOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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